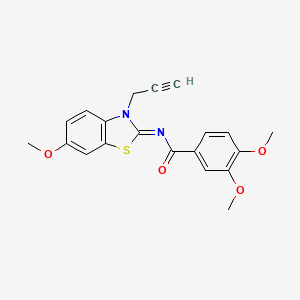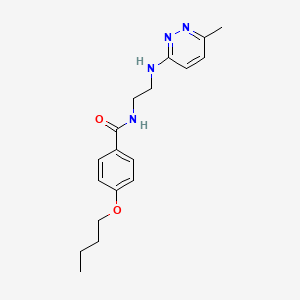![molecular formula C16H25N3O3 B2539407 3-(2-azépan-1-yl-2-oxoéthyl)-1,3-diazaspiro[4.5]décane-2,4-dione CAS No. 727712-80-3](/img/structure/B2539407.png)
3-(2-azépan-1-yl-2-oxoéthyl)-1,3-diazaspiro[4.5]décane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as 3-AOD, is a diazaspirodecane-2,4-dione derivative, which has been studied for its potential applications in various fields. This molecule has been shown to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. Additionally, 3-AOD has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. Additionally, the advantages and limitations for laboratory experiments, as well as potential future directions, will be discussed.
Applications De Recherche Scientifique
Agoniste du Récepteur Opioïde Delta (DOR)
- Contexte: Le composé a été identifié comme un nouveau chémoype agoniste sélectif du DOR . Les DOR jouent un rôle crucial dans la modulation de la douleur, la régulation de l'humeur et la dépendance.
Inhibiteur de l'Hydroxylase Prolyle du Facteur Inductible par l'Hypoxie (HIF PHD)
Mécanisme D'action
Target of Action
The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor . This receptor is a G-protein coupled receptor that is widely distributed in the brain and is involved in pain modulation, mood regulation, and immune response .
Mode of Action
3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as an agonist at the Delta Opioid Receptor . It binds to the orthosteric site of the receptor, leading to a conformational change that activates the receptor . This activation triggers intracellular signaling pathways, resulting in various physiological effects .
Biochemical Pathways
Upon activation of the Delta Opioid Receptor, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione triggers several downstream effects. These include the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels, and the activation of potassium channels, which results in hyperpolarization and reduced neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4Its efficacy in animal models suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for in vivo activity .
Result of Action
The activation of the Delta Opioid Receptor by 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione leads to a variety of molecular and cellular effects. These include analgesia, or pain relief, as well as potential effects on mood and immune function .
Action Environment
The action, efficacy, and stability of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the expression and function of the Delta Opioid Receptor .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively stable molecule, which makes it suitable for use in a variety of laboratory experiments. Additionally, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in laboratory experiments. One of the main limitations is that 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively small molecule, which can make it difficult to study its effects at the cellular level. Additionally, 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a relatively new molecule, and its exact mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions for 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione research include further studies of its mechanism of action, as well as its potential applications in various fields. Additionally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s effects on various biological processes, such as inflammation and oxidative stress, could provide new insights into the molecule’s potential therapeutic effects. Additionally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s potential applications in the synthesis of drugs and pharmaceuticals could lead to new treatments for various diseases. Finally, further studies of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione’s potential use in the synthesis of enzymes and other proteins could lead to new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a multi-step process that involves a variety of organic reactions. The first step involves the condensation reaction of 1-azepan-2-one with ethyl 2-oxoacetate to form the intermediate 3-azepan-2-one. This intermediate is then reacted with a base, such as sodium hydroxide, to form 3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. This reaction is a nucleophilic addition of the base to the carbonyl group of the intermediate, followed by a dehydration reaction. The resulting product is a white solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-13(18-10-6-1-2-7-11-18)12-19-14(21)16(17-15(19)22)8-4-3-5-9-16/h1-12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNLFDRDJLSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)
![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)


![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)


